molecular formula C5H3Cl3O B12574386 1,3,4-Trichlorocyclopenta-2,4-dien-1-ol CAS No. 591755-74-7

1,3,4-Trichlorocyclopenta-2,4-dien-1-ol

Cat. No.: B12574386
CAS No.: 591755-74-7
M. Wt: 185.43 g/mol
InChI Key: LPAZQBISXPNURA-UHFFFAOYSA-N
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Description

1,3,4-Trichlorocyclopenta-2,4-dien-1-ol is a chlorinated derivative of cyclopenta-2,4-dien-1-ol. This compound is characterized by the presence of three chlorine atoms attached to the cyclopentadiene ring, which significantly alters its chemical properties and reactivity. The molecular formula of this compound is C5H3Cl3O .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4-Trichlorocyclopenta-2,4-dien-1-ol typically involves the chlorination of cyclopenta-2,4-dien-1-ol. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions. Common reagents used in this process include chlorine gas or other chlorinating agents such as thionyl chloride. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. Safety measures are also critical due to the handling of chlorine gas and other hazardous chemicals .

Chemical Reactions Analysis

Types of Reactions

1,3,4-Trichlorocyclopenta-2,4-dien-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3,4-Trichlorocyclopenta-2,4-dien-1-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3,4-Trichlorocyclopenta-2,4-dien-1-ol involves its interaction with molecular targets such as enzymes and receptors. The presence of chlorine atoms enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,4-Trichlorocyclopenta-2,4-dien-1-ol is unique due to its specific chlorination pattern, which imparts distinct chemical and biological properties. The position of chlorine atoms influences its reactivity and interaction with other molecules, making it a valuable compound for various applications .

Properties

CAS No.

591755-74-7

Molecular Formula

C5H3Cl3O

Molecular Weight

185.43 g/mol

IUPAC Name

1,3,4-trichlorocyclopenta-2,4-dien-1-ol

InChI

InChI=1S/C5H3Cl3O/c6-3-1-5(8,9)2-4(3)7/h1-2,9H

InChI Key

LPAZQBISXPNURA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC1(O)Cl)Cl)Cl

Origin of Product

United States

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